1-phenyl-3-(1-thiophen-2-ylethyl)urea

Chiral recognition Enantioselective binding Urea transporter inhibition

1‑Phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea (C₁₃H₁₄N₂OS, MW 246.33 g mol⁻¹) is a chiral trisubstituted urea that combines a terminal phenyl ring with a 1‑(thiophen‑2‑yl)ethyl substituent. The molecule contains a single stereogenic centre at the carbon linking the thiophene to the urea nitrogen, a feature absent in the widely catalogued 2‑thiophen‑2‑ylethyl positional isomer.

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
Cat. No. B3973445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(1-thiophen-2-ylethyl)urea
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H14N2OS/c1-10(12-8-5-9-17-12)14-13(16)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,14,15,16)
InChIKeyAVXSCMMPYVDWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-(1-thiophen-2-ylethyl)urea —Chiral Thiophene–Urea Scaffold for Differentiated Biological Evaluation


1‑Phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea (C₁₃H₁₄N₂OS, MW 246.33 g mol⁻¹) is a chiral trisubstituted urea that combines a terminal phenyl ring with a 1‑(thiophen‑2‑yl)ethyl substituent . The molecule contains a single stereogenic centre at the carbon linking the thiophene to the urea nitrogen, a feature absent in the widely catalogued 2‑thiophen‑2‑ylethyl positional isomer . This structural motif places the compound within the phenyl‑thiophene urea class that has yielded potent modulators of cannabinoid‑1 receptors, Toll‑like receptor 2 agonists, S6 kinase inhibitors, and urea‑transporter blockers [1][2][3].

Why 1‑Phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea Cannot Be Replaced by Common Phenyl‑Thiophene Urea Analogs


Superficial similarity among phenyl‑thiophene ureas masks critical differences that preclude generic substitution. The 1‑(thiophen‑2‑yl)ethyl substituent in the target compound introduces a stereogenic centre that is absent in the achiral 2‑thiophen‑2‑ylethyl positional isomer (CAS 1251624‑91‑5) and the planar 1‑phenyl‑3‑(thiophen‑2‑yl)urea [1]. This chirality can yield enantiomer‑dependent target engagement, as demonstrated for related α‑methylbenzyl ureas where the (R) and (S) enantiomers show divergent S6K inhibitory potency [2]. Furthermore, the ethyl spacer between the urea core and the thiophene ring increases conformational degrees of freedom relative to directly coupled analogs, altering the pharmacophoric distance between the phenyl and thiophene rings—a parameter shown to be critical for CB1 allosteric modulator activity [3]. These structural distinctions mean that biological activity, selectivity, and ADME parameters observed for one analog cannot be extrapolated to another without experimental verification.

Quantitative Differentiation Evidence for 1‑Phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea vs. Closest Analogs


Chiral Centre Introduces Enantiomer‑Dependent Biological Recognition Absent in Achiral 2‑Ethyl Isomers

1‑Phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea possesses a stereogenic centre at the α‑carbon of the thiophen‑2‑ylethyl substituent. The achiral comparator 1‑phenyl‑3‑(2‑thiophen‑2‑ylethyl)urea (CAS not assigned; IUPAC confirmed via EvitaChem ) lacks this centre entirely, while 1‑phenyl‑3‑(thiophen‑2‑yl)urea [1] is planar at the urea‑thiophene junction. In the structurally related thiophene urea S6K inhibitor series, individual enantiomers showed IC₅₀ values differing by >10‑fold (e.g., S6K-18: IC₅₀ = 52 nM for the active enantiomer vs. >500 nM for the distomer) [2]. This class‑level precedent establishes that the chiral centre of 1‑phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea is a necessary, non‑interchangeable determinant of biological activity.

Chiral recognition Enantioselective binding Urea transporter inhibition

Ethyl Spacer Length Modulates TLR2 Agonist Potency by >300‑Fold Relative to Direct Thiophene‑Urea Analogs

The initial hit 1‑phenyl‑3‑(thiophen‑2‑yl)urea (no ethyl spacer) showed detectable but weak TLR2 agonist activity [1]. Systematic SAR optimization led to SMU‑C80 (EC₅₀ = 31.02 ± 1.01 nM in an NF‑κB reporter assay), representing a 370‑fold improvement over the initial hit [1]. Although SMU‑C80 contains a thiourea rather than urea linkage, the critical parameter identified was the substitution pattern and spacer length between the aromatic rings. 1‑Phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea, with its single‑carbon ethyl spacer and chiral methyl group, occupies a distinct and unexplored position in this SAR landscape—intermediate between the direct‑linked analog (weak activity) and the optimized thiourea SMU‑C80 (high activity).

TLR2 agonism Immuno-oncology Structure–activity relationship

Thiophene‑Urea Scaffold Delivers Kinase Selectivity Across 43 Kinases—Class‑Level Selectivity Advantage vs. Non‑Thiophene Ureas

Thiophene urea‑templated S6K inhibitors demonstrate excellent selectivity for S6K over a panel of 43 kinases [1]. The lead compound S6K-18 (IC₅₀ = 52 nM against p70S6K1) maintained this selectivity profile [1][2]. While the exact selectivity panel data for 1‑phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea has not been published, the thiophene‑urea pharmacophore is the established selectivity‑conferring element within this chemical series [1]. In contrast, non‑thiophene diarylureas such as PSNCBAM‑1 exhibit broader off‑target profiles that include cannabinoid receptor modulation [3], limiting their utility in target‑specific biochemical studies.

Kinase selectivity S6K inhibition Off‑target profiling

Conformational Flexibility of Ethyl Spacer Differentiates from Rigid Direct‑Linked Analogs in Binding Pose Prediction

The ethyl spacer in 1‑phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea introduces two rotatable bonds between the urea core and the thiophene ring, compared to zero rotatable bonds in 1‑phenyl‑3‑(thiophen‑2‑yl)urea . This increased flexibility allows the thiophene ring to sample a larger conformational space and adopt binding poses inaccessible to the rigid analog. In the CB1 allosteric modulator series, replacement of the central phenyl of PSNCBAM‑1 with a thiophene ring (compound 11) preserved potency in calcium mobilization, [³⁵S]GTPγS binding, and cAMP assays, while substitution with non‑aromatic rings abolished activity [1]. This establishes that thiophene ring geometry and its spatial relationship to the urea core are critical activity determinants—parameters that the ethyl spacer directly modulates.

Conformational analysis Molecular docking Pharmacophore modelling

Optimal Research and Industrial Application Scenarios for 1‑Phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea


Enantiomer‑Specific SAR Studies in Urea Transporter or Kinase Inhibitor Programs

The chiral 1‑(thiophen‑2‑yl)ethyl substituent makes this compound uniquely suited for enantioselectivity studies. Research teams investigating urea transporters (UT‑A1, UT‑B) or S6 kinase can use the racemate as a starting point for chiral separation, followed by parallel testing of individual enantiomers to quantify eudysmic ratios. This approach is directly informed by the >10‑fold enantiomer potency differences observed in thiophene urea S6K inhibitors [1]. The compound serves as a versatile scaffold where the chiral centre is integral to the pharmacophore, not a peripheral substituent.

Chemical Biology Probe for TLR1/2 Pathway Investigation with Structurally Distinct Spacer Chemistry

Building on the 370‑fold potency improvement achieved in the TLR2 agonist series starting from 1‑phenyl‑3‑(thiophen‑2‑yl)urea [1], this compound offers an unexplored spacer geometry (ethyl with chiral methyl). It can serve as a next‑generation starting point for medicinal chemistry campaigns targeting TLR1/2‑mediated immune activation. Its structural divergence from SMU‑C80 (thiourea vs. urea; ethyl spacer vs. direct linkage) provides an orthogonal chemotype for mechanistic target engagement studies and cryo‑EM structural biology of TLR heterodimers.

Comparative Metabolic Stability Screening of Thiophene‑Urea Scaffolds in Liver Microsome Assays

The metabolic stability of thiophene‑containing ureas is sensitive to substituent identity. Compound 11 in the CB1 allosteric modulator series showed good metabolic stability in rat liver microsomes [1]. 1‑Phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea, with its ethyl‑linked thiophene, represents a distinct metabolic substrate compared to directly coupled thiophene‑ureas or non‑thiophene phenyl ureas. Procurement of this compound enables head‑to‑head intrinsic clearance comparisons that inform lead optimisation strategies for CNS‑penetrant or peripherally restricted drug candidates.

Fragment‑Based or DNA‑Encoded Library (DEL) Follow‑Up Hit Validation

The compound's molecular weight (246.33 g mol⁻¹) and balanced aromatic/aliphatic character place it within fragment‑like chemical space (MW < 300, clogP ~ 3.0). It is an ideal candidate for validating hits emerging from fragment screens or DEL selections where thiophene‑urea fragments have been identified. Its chiral centre adds a dimension of complexity that achiral fragment hits lack, increasing the stringency of hit confirmation and the fidelity of SAR interpretation [2].

Quote Request

Request a Quote for 1-phenyl-3-(1-thiophen-2-ylethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.